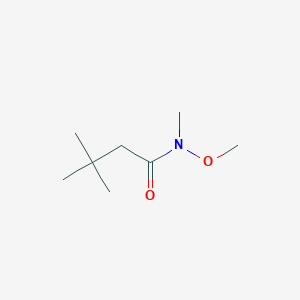

n-Methoxy-n,3,3-trimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

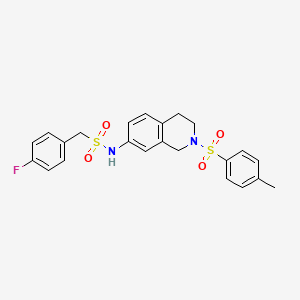

N-Methoxy-n,3,3-trimethylbutanamide is a chemical compound with the molecular formula C7H15NO . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of n-Methoxy-n,3,3-trimethylbutanamide consists of a butanamide backbone with three methyl groups and a methoxy group attached . The average molecular mass is 129.200 Da .Applications De Recherche Scientifique

Organic Chemistry

“N-Methoxy-n,3,3-trimethylbutanamide” is a type of N-alkoxy amide . N-alkoxy amides are ubiquitous compounds in organic chemistry . For instance, N-methoxy-N-methyl amides, also known as Weinreb amides, are widely used in ketone synthesis . Several synthetic applications of N-alkoxy amides have been reported .

Biocatalysis

In a study conducted by the College of Pharmaceutical Science, Zhejiang University of Technology, “n-Methoxy-n,3,3-trimethylbutanamide” was used in the production of (S)-1-[3,5-Bis (trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .

The method involved the use of Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . The ratio of substrate to catalyst (S/C) was increased, and an attractive increase in S/C was achieved . The yield was further increased when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system .

The results showed that the yields were increased to 86.2% under 200 mM BTAP, or 72.9% at 300 mM BTAP . After the optimization of various reaction parameters involved in the bioreduction, the S/C for the reduction elevated 6.3 times (3.8 mM/g versus 0.6 mM/g) .

Propriétés

IUPAC Name |

N-methoxy-N,3,3-trimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)6-7(10)9(4)11-5/h6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVOZKAFNVZNHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methoxy-n,3,3-trimethylbutanamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}piperidine-4-carboxylic acid](/img/structure/B2392256.png)

![2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2392261.png)

![Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2392262.png)

![diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2392263.png)

![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide](/img/structure/B2392270.png)